molecular formula C16H18O2 B10848288 [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- CAS No. 77151-67-8

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-

Cat. No.: B10848288
CAS No.: 77151-67-8
M. Wt: 242.31 g/mol
InChI Key: YGYPMFPGZQPETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (CAS 2417-04-1), also known as 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl (TMBP), is a symmetrically substituted biphenyl derivative featuring hydroxyl groups at the 4,4' positions and methyl groups at the 3,3',5,5' positions. Its rigid, sterically hindered structure contributes to high thermal stability (decomposition temperature >300°C) and low solubility in polar solvents due to reduced molecular flexibility . The compound is widely utilized in advanced materials, including epoxy resins for electronics, dental composites, and polyimides, where its rigidity minimizes polymerization shrinkage and enhances mechanical properties .

Properties

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYPMFPGZQPETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062396
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-04-1
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2417-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2417-04-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2417-04-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV93XB4DEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Oxidation to Biphenyl Diquinone

2,6-Dialkylphenols (e.g., 2,6-xylenol) are dissolved in N,N-dimethylformamide (DMF) and treated with a strong oxidizing agent, such as periodic acid (HIO₄) or perchloric acid (HClO₄) , at 70–90°C. The reaction proceeds via radical intermediates, forming 3,3',5,5'-tetraalkyl-4,4'-biphenyl diquinone.

Key conditions :

  • Solvent : DMF (ensures solubility and stabilizes intermediates).

  • Oxidant concentration : 30–40% aqueous solution.

  • Temperature : 70–90°C (prevents over-oxidation).

Example :
2,6-Xylenol (30 g) in DMF (50 g) reacted with 30% HClO₄ (140 g) at 70°C yields 3,3',5,5'-tetramethyl-4,4'-biphenyl diquinone (90% yield).

Reduction to Biphenyl Diphenol

The diquinone intermediate is reduced using sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in ethanol or methanol. This step restores the phenolic hydroxyl groups while preserving the biphenyl backbone.

Reaction protocol :

  • Reducing agent : Na₂S₂O₄ (20–30 g per 20 g diquinone).

  • Solvent : Ethanol (70–75°C).

  • Time : 1–1.5 hours.

Outcome :

  • Final product purity: ≥98% (GC).

  • Melting point: 223–227°C.

Industrial-Scale Synthesis via Catalytic Oxidation

For large-scale production, alkali metal hydroxides (e.g., NaOH) or weak-acid salts catalyze the oxidative coupling of phenolic compounds under oxygen or air. This method avoids stoichiometric oxidants, reducing costs and waste.

Reaction Mechanism

  • Deprotonation : Phenolic substrates form phenoxide ions in basic media.

  • Radical coupling : Oxygen generates phenoxyl radicals, which dimerize regioselectively at the para-positions.

  • Disproportionation : Acidic workup yields the biphenyl diphenol.

Optimized parameters :

  • Catalyst : KOH or Ca(OH)₂ (5–10 mol%).

  • Temperature : 65–185°C.

  • Pressure : Atmospheric (with air bubbling).

Advantages :

  • Scalability (>100 kg batches).

  • Purity ≥99.9% after recrystallization.

Comparative Analysis of Methods

Parameter Oxidative Coupling Catalytic Oxidation
Yield90–95%85–90%
Purity≥98%≥99.9%
CostModerate (oxidants)Low (O₂/air)
Environmental impactHigher (waste acids)Lower
ScalabilityLab to pilot scaleIndustrial scale

Structural Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃) : δ 7.15–7.25 (d, 4H, aromatic), δ 4.75 (s, 2H, -OH), δ 2.25–2.30 (s, 12H, -CH₃).

  • ¹³C-NMR : Confirms tetra-methyl substitution and biphenyl connectivity.

Fourier-Transform Infrared (FT-IR)

  • O-H stretch : 3360 cm⁻¹.

  • C-O stretch : 1240 cm⁻¹.

Mass Spectrometry

  • Molecular ion : m/z 242.32 (C₁₆H₁₈O₂).

Applications and Derivatives

3,3',5,5'-Tetramethylbiphenyl-4,4'-diol serves as:

  • Ligand in asymmetric catalysis (e.g., hydroformylation).

  • Monomer for high-performance poly(arylene ether sulfone) membranes.

  • Precursor to phosphite and phosphine ligands.

Challenges and Innovations

  • Steric hindrance : Limits reactivity in further functionalization.

  • Recent advances : Microwave-assisted coupling reduces reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding biphenyl compound.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: 3,3’,5,5’-tetramethylbiphenyl.

    Substitution: Halogenated biphenyl compounds.

Scientific Research Applications

Antioxidant Activity

Case Study:
Research has indicated that [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- exhibits strong antioxidant properties. It is used in studies focusing on the prevention of oxidative stress-related diseases. The compound's ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative damage in biological systems .

Polymer Chemistry

Application:
This compound serves as a stabilizer in polymer formulations. Its incorporation into plastics and elastomers enhances thermal stability and reduces degradation under UV light exposure. Studies show that the addition of this compound can significantly improve the longevity and performance of polymer materials .

PropertyEffect
Thermal StabilityEnhanced
UV ResistanceImproved

Pharmaceuticals

Use Case:
In pharmaceutical research, [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- has been investigated for its potential role as an active ingredient in drug formulations targeting inflammatory diseases. Its structural characteristics allow for interaction with biological targets involved in inflammatory pathways .

Agricultural Chemistry

Application:
The compound is also explored as a potential agrochemical agent due to its ability to act as a growth regulator in certain plant species. Studies have shown that it can enhance growth rates and yield in crops when applied in appropriate concentrations .

Data Tables

Application AreaDescription
Antioxidant ActivityPrevents oxidative stress-related diseases
Polymer ChemistryEnhances thermal stability and UV resistance in polymers
PharmaceuticalsPotential active ingredient for anti-inflammatory drugs
Agricultural ChemistryActs as a growth regulator to enhance crop yields

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. [1,1'-Binaphthalene]-2,2'-diol (BINOL)

  • Structure: BINOL has hydroxyl groups at the 2,2' positions of a naphthalene backbone, creating a chiral environment.
  • Properties: The extended π-conjugation of naphthalene enhances electronic delocalization, making BINOL superior in asymmetric catalysis. In contrast, TMBP’s methyl groups provide steric hindrance but lack inherent chirality .
  • Applications: BINOL is pivotal in enantioselective synthesis, while TMBP is favored in materials science for its thermal resistance .

B. 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol

  • Structure : Bulky tert-butyl groups replace methyl groups in TMBP.
  • Properties: The tert-butyl groups increase solubility in non-polar solvents but reduce thermal stability (decomposition at ~250°C). TMBP’s methyl substituents offer a balance between solubility and thermal performance .

C. 3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol

  • Structure : Methoxy groups at the 3,3',5,5' positions instead of methyl.
  • Properties : Methoxy groups enhance electron-donating capacity, increasing reactivity in oxidative coupling reactions. However, they reduce hydrolytic stability compared to TMBP’s methyl groups .
Physical and Chemical Property Comparison
Property TMBP BINOL Tetra-tert-butyl Derivative Tetramethoxy Derivative
Molecular Weight 242.31 g/mol 286.32 g/mol 410.62 g/mol 334.34 g/mol
Melting Point 245–247°C 208–210°C 220–222°C 180–182°C
Solubility Low in water; moderate in DMF Low in water; high in THF High in toluene High in acetone
Thermal Stability >300°C ~250°C ~250°C ~200°C
Key Applications Epoxy resins, polyimides Chiral catalysts Catalytic intermediates Photocatalysts

Sources:

Reactivity and Functional Performance
  • Polymerization Behavior: TMBP-based epoxy resins exhibit 18% lower polymerization shrinkage than Bis-GMA (a BPA-derived resin), attributed to restricted molecular mobility . In contrast, BINOL-derived polymers show higher optical activity but inferior mechanical strength due to flexible naphthalene linkages .
  • Catalytic Applications: TMBP’s methyl groups hinder coordination in metal complexes, limiting its use in catalysis. BINOL and its derivatives outperform TMBP in asymmetric hydrogenation and C–C coupling due to their chiral centers .
  • Biological Activity :

    • Unlike TMBP, biphenyl derivatives with methoxy or hydroxyl groups (e.g., zingerone dimer in turmeric) exhibit antioxidant activity, suggesting substitution patterns critically influence bioactivity .

Biological Activity

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (CAS No. 2417-04-1), also known as 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl, is a compound of interest due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18O2
  • Molecular Weight : 242.31 g/mol
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 223.0 to 227.0 °C
  • Purity : >95% (HPLC) .

Biological Activity Overview

The biological activity of 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl has been investigated in various studies. Key findings include:

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals contributes to its potential protective effects against cellular damage.

Enzyme Inhibition

The compound has been identified as an inhibitor of several cytochrome P450 enzymes:

  • CYP1A2 : Inhibitor
  • CYP2C19 : Inhibitor
  • CYP2D6 : Inhibitor
  • CYP3A4 : Inhibitor

These enzymes play essential roles in drug metabolism and detoxification processes in the liver . The inhibition of these enzymes may lead to altered pharmacokinetics of co-administered drugs.

Anti-inflammatory Properties

In vitro studies suggest that the compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This activity is particularly relevant in conditions characterized by chronic inflammation.

Study on Antioxidant Effects

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various biphenyl derivatives, including 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl. The results demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents .

Pharmacokinetics Assessment

Another study assessed the pharmacokinetic profile of the compound using computational methods. It showed high gastrointestinal absorption and permeability across biological membranes (Log Kp = -4.68 cm/s). These properties suggest favorable bioavailability for oral administration .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits CYP1A2, CYP2C19, CYP2D6, CYP3A4
Anti-inflammatoryModulates inflammatory pathways
PharmacokineticsHigh GI absorption; favorable bioavailability

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-?

  • Synthesis : The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors (e.g., 3,5-dimethylbromobenzene) and palladium catalysts. Purification involves column chromatography with silica gel and solvents like dichloromethane/hexane .
  • Characterization : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • HPLC for assessing chemical stability and impurities.
  • Mass spectrometry (ESI-MS) to verify molecular weight (C₁₆H₁₈O₂, MW 242.3 g/mol) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling dust or aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Intermediate Research Questions

Q. How is this compound utilized as a substrate in biochemical assays like ELISA?

  • Mechanism : In ELISA, the diol structure enables peroxidase-catalyzed oxidation, producing a blue chromogen (λmax = 450 nm) detectable via microplate readers. The reaction is terminated with sulfuric acid, yielding a yellow product .
  • Optimization : Adjust TMB incubation time (typically 10–15 min) and enzyme concentration to avoid signal saturation. Validate linearity using standard curves .

Advanced Research Questions

Q. What is the mechanistic basis for its antioxidant activity against peroxyl radicals (ROO•)?

  • Kinetics : The compound exhibits a high rate constant (k ≈ 1.9 × 10⁴ M⁻¹s⁻¹) for hydrogen atom transfer (HAT) to ROO•, driven by:

  • Conjugation stabilization of the phenoxyl radical across the biphenyl system.
  • Methyl substituents at 3,3',5,5' positions, which lower O–H bond dissociation enthalpy (BDE) .
    • Stoichiometry : Each molecule donates two H atoms (stoichiometric coefficient = 1.9), confirmed via inhibited autoxidation of styrene .

Q. How does its molecular structure influence electronic properties in material science applications?

  • Charge Transport : The tetramethyl groups enhance steric hindrance, reducing π-π stacking and improving solubility in organic solvents (e.g., THF, DMF).
  • Statistical Analysis : Transport characteristics (e.g., conductance) are studied using break-junction techniques with Au electrodes. Data from >1,000 traces are analyzed via Gaussian fitting to identify dominant transport modes .

Q. Can this compound act as a ligand in transition-metal-catalyzed reactions?

  • Ligand Design : Methyl groups enhance electron-donating capacity, making it suitable for coordinating Ru(II) or Rh(I) in asymmetric hydrogenation.
  • Catalytic Performance : Modifications (e.g., phosphine derivatization) yield ligands like tetraMe-BITIOP, achieving >95% enantiomeric excess in β-ketoester reductions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.